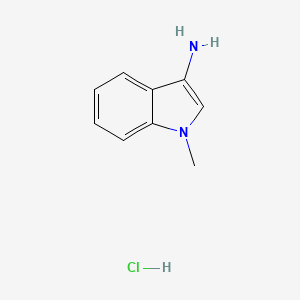
1-Methyl-1H-indol-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-indol-3-amine hydrochloride is not directly mentioned in the provided papers, but it is related to the indole derivatives and amine compounds discussed within the research. Indole derivatives are a significant class of heterocyclic compounds that have been extensively studied due to their presence in many natural products and their diverse range of biological activities. Amines, on the other hand, are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Synthesis Analysis
The synthesis of indole derivatives can involve various strategies, including the Fischer indolization as mentioned in the synthesis of antineoplastic agents . Aminoalkylation is another method used to modify the indole nucleus, as seen in the treatment of 1-methyl- and 1-phenyl-indolyl-lithium with 1-chloro-2-dimethylaminoethane . The synthesis of novel compounds often involves the addition of secondary amines to unsaturated carbonyl compounds, which can be a relevant method for synthesizing this compound .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of the indole nucleus, which can be substituted at various positions to yield a wide range of compounds with different properties. The structure is often confirmed using spectroscopic methods such as NMR and IR spectroscopy . X-ray crystallography can also be used to study the crystal structure of these compounds .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including aminoalkylation , which is a reaction where an amine group is introduced into the molecule. The reactivity of these compounds can be influenced by the substituents present on the indole nucleus and the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives and amine compounds are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and interaction with other molecules . Theoretical calculations, such as density functional theory (DFT), can be used to predict properties like hyperpolarizability and molecular electrostatic potential . Additionally, the corrosion inhibition performance of amine derivatives on mild steel in HCl medium indicates their potential application in industrial settings .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives :1-Methyl-1H-indole-3-amine hydrochloride is used in the synthesis of various indole derivatives. For example, it plays a role in the synthesis of 1-methyl-1H-indole-3-carboxylates using a cross-dehydrogenative coupling method. This process involves functionalizing the α carbon of an iminium from tertiary amines, using Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide (Akbari & Faryabi, 2023).
Production of Amino Derivatives :The compound is also crucial in the production of amino derivatives of indoles. For instance, it is used in the creation of β-substituted tryptamines and α-substituted indole-3-acetic acids through a process involving primary amines and a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990).
Structural and Crystallographic Studies :Its derivatives are also important for structural and crystallographic studies. For instance, derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one have been synthesized and analyzed through single-crystal X-Ray diffraction, revealing unique molecular interactions and stabilizations (Kukuljan, Kranjc, & Perdih, 2016).
Catalysis in Chemical Synthesis :Additionally, it's used in catalytic processes for chemical synthesis. For example, N-alkylated and N-arylated derivatives of methyl 1 H-indole-3-carboxylate were synthesized efficiently via Ullmann-type intramolecular arylamination, using a catalytic amination procedure (Melkonyan, Karchava, & Yurovskaya, 2008).
Antitumor Activity Research :Research into antitumor activity has also utilized compounds derived from 1-Methyl-1H-indol-3-amine hydrochloride. The synthesis of specific derivatives has led to the discovery of new classes of antineoplastic agents, showing promising results in in vitro and in vivo tumor models (Nguyen et al., 1990).
Green Synthesis of Indoles :It is also involved in environmentally friendly synthesis methods. For example, a solvent-free, catalyst-free green synthesis method has been developed for N-[(1H-indol-3-yl)arylmethyl]heteroarylamines, highlighting the compound's role in sustainable chemistry (Olyaei et al., 2010).
Enantioselective Synthesis :Enantioselective synthesis methods using this compound have been developed, demonstrating its versatility in creating optically pure compounds. This is crucial in the pharmaceutical industry for creating specific drug enantiomers (Lifchits & Charette, 2008).
Microwave-Assisted and Conventional Synthesis Studies :The compound is used in comparative studies between microwave-assisted and conventional synthesis methods, showing its adaptability to various synthesis techniques (Anekal & Biradar, 2012).
Mecanismo De Acción
Target of Action
1-Methyl-1H-indol-3-amine hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
The interaction of this compound with its targets results in various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
This compound affects various biochemical pathways due to its broad-spectrum biological activities. For instance, certain indole derivatives have been found to inhibit influenza A and Coxsackie B4 virus, indicating their role in antiviral pathways .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of biological activities. For example, certain indole derivatives have shown significant activity against various viruses, indicating their potential as antiviral agents .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Indole derivatives, including 1-Methyl-1H-indol-3-amine hydrochloride, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which has led to the development of new useful derivatives . Future research may focus on maximizing the activity of these compounds in pharmacological applications .
Propiedades
IUPAC Name |
1-methylindol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-11-6-8(10)7-4-2-3-5-9(7)11;/h2-6H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARPNJQVBWUJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2048273-81-8 |
Source


|
| Record name | 1-methyl-1H-indol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

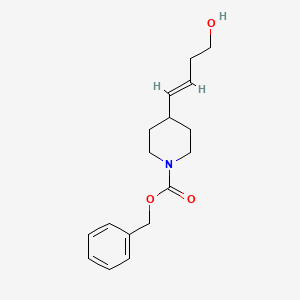
![4-[(Naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B2545473.png)
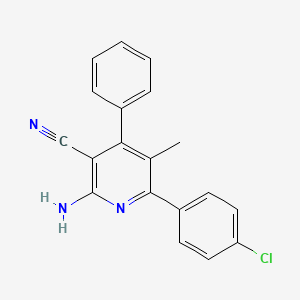
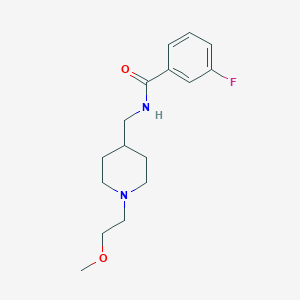
![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)
![7-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2545482.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2545483.png)
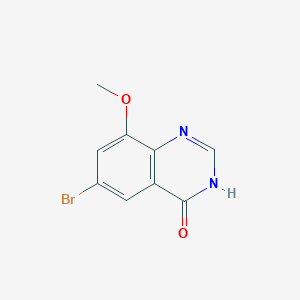
![dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2545488.png)

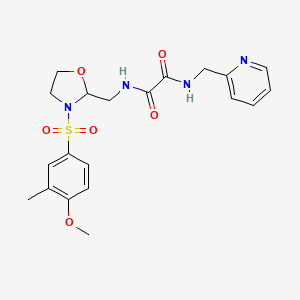
![2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2545491.png)
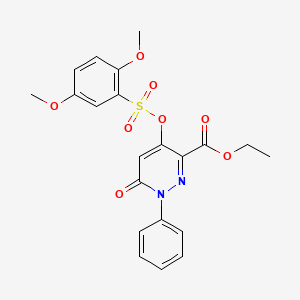
![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)